Acylation: Reacts with acyl chlorides or acid anhydrides to form amides. []
Sulfonylation: Reacts with sulfonyl chlorides to yield sulfonamides. [, ]
Urea Formation: Reacts with isocyanates or carbamoyl chlorides to form urea derivatives. [, ]
Heterocycle Formation: The amine group can participate in ring-forming reactions, leading to diverse heterocyclic compounds, including pyrazoles, imidazoles, and quinolines. [, , , ]
For example, in the development of factor Xa inhibitors, the 3-fluoro-4-(trifluoromethyl)benzylamine moiety was used as a replacement for a benzamidine group to improve oral bioavailability and pharmacokinetic properties while maintaining potency and selectivity. [] This change likely affected the molecule's interaction with the enzyme's active site, leading to the desired pharmacological profile.
Factor Xa Inhibitors: This molecule has been utilized as a key component in the development of potent, selective, and orally bioavailable factor Xa inhibitors for the treatment of thrombotic disorders. [, ] Researchers incorporated this moiety to improve the pharmacokinetic profile and enhance the drug's ability to reach its target in the body.
Lysyl Oxidase-Like 2 (LOXL2) Inhibitors: Derivatives of 3-fluoro-4-(trifluoromethyl)benzylamine have shown promise as inhibitors of LOXL2, an enzyme involved in collagen and elastin cross-linking. [] Inhibiting LOXL2 activity is a potential therapeutic strategy for treating fibrotic diseases.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6